3-Chloro-5-fluorobenzene-1,2-diamine
Overview
Description
3-Chloro-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6ClFN2. It is a derivative of benzene, where the hydrogen atoms at positions 3 and 5 are replaced by chlorine and fluorine atoms, respectively, and the hydrogen atoms at positions 1 and 2 are replaced by amino groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-Chloro-5-fluorobenzene-1,2-diamine involves the reaction of 3-chloro-5-fluoroaniline with suitable amination reagents. For instance, a mixture of diethyl oxalate and 3-chloro-5-fluoroaniline can be heated under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under inert atmosphere to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluorobenzene-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions may yield various substituted benzene derivatives, while oxidation reactions can produce quinones or other oxidized forms .
Scientific Research Applications
3-Chloro-5-fluorobenzene-1,2-diamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluorobenzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites or alter the conformation of target molecules, thereby affecting their function. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorobenzene-1,2-diamine
- 3,5-Dichlorobenzene-1,2-diamine
- 1,2-Diamino-3-chlorobenzene
Uniqueness
3-Chloro-5-fluorobenzene-1,2-diamine is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. This distinct structure makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-chloro-5-fluorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJOWNQBIYEBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571789 | |
Record name | 3-Chloro-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153505-33-0 | |
Record name | 3-Chloro-5-fluoro-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153505-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-fluorobenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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